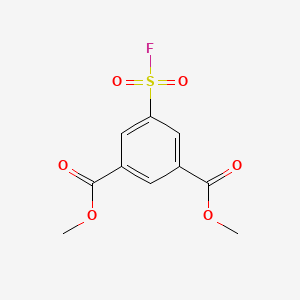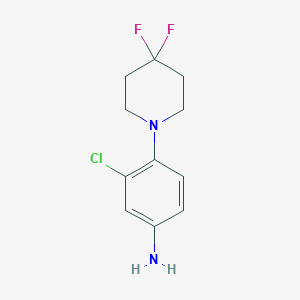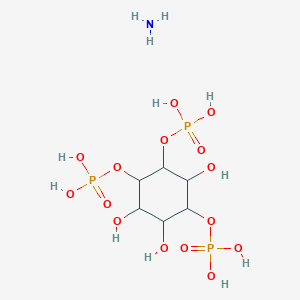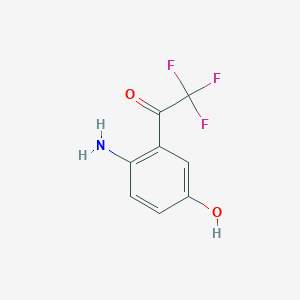
2-(6-(Oxiran-2-yl)hexyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Oxiran-2-yl)hexyl)aziridine is an organic compound with the molecular formula C10H19NO. It features both an oxirane (epoxide) ring and an aziridine ring, making it a bifunctional molecule. The presence of these strained three-membered rings imparts unique reactivity to the compound, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Oxiran-2-yl)hexyl)aziridine typically involves the reaction of a suitable precursor containing an oxirane ring with an aziridine derivative. One common method is the nucleophilic substitution reaction where an aziridine ring is introduced to a hexyl chain containing an oxirane ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Oxiran-2-yl)hexyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: Both the oxirane and aziridine rings can be opened by nucleophiles, leading to the formation of different products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The hydrogen atoms on the aziridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, and thiols are common nucleophiles used in ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile, products such as alcohols, amines, and thiols are formed.
Oxidized Products: Oxides and hydroxylated derivatives.
Reduced Products: Amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(6-(Oxiran-2-yl)hexyl)aziridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine or oxirane moieties.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mecanismo De Acción
The mechanism of action of 2-(6-(Oxiran-2-yl)hexyl)aziridine involves the nucleophilic attack on its strained rings. The oxirane ring is more reactive towards nucleophiles due to its higher ring strain compared to the aziridine ring. Upon nucleophilic attack, the ring opens, leading to the formation of various intermediates and products. These reactions can be catalyzed by acids or bases, depending on the desired outcome .
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
Aziridines: Compounds with only an aziridine ring, used in the synthesis of nitrogen-containing molecules.
Epoxides: Compounds with only an oxirane ring, widely used in organic synthesis.
Uniqueness
2-(6-(Oxiran-2-yl)hexyl)aziridine is unique due to the presence of both oxirane and aziridine rings, which imparts dual reactivity. This bifunctionality allows for a broader range of chemical transformations and applications compared to compounds with only one of these rings .
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-[6-(oxiran-2-yl)hexyl]aziridine |
InChI |
InChI=1S/C10H19NO/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-11H,1-8H2 |
Clave InChI |
KHNCSHCAAOUZFZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1)CCCCCCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)






![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)



